An In-Depth Technical Guide to 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (CAS 27281-74-9): A Hypoxia-Activated Bioreductive Agent
An In-Depth Technical Guide to 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (CAS 27281-74-9): A Hypoxia-Activated Bioreductive Agent
A Note on the Scope of this Guide: Publicly available research literature dedicated specifically to 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (CAS 27281-74-9) is limited. Therefore, this technical guide has been constructed by leveraging the extensive body of research on the broader class of 3-amino-1,2,4-benzotriazine N-oxides. The well-characterized and clinically evaluated di-N-oxide analog, Tirapazamine (TPZ), serves as the primary reference compound. The principles of synthesis, mechanism of action, and structure-activity relationships discussed herein are extended to the 7-methyl mono-N-oxide, providing a scientifically grounded and comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Targeting the Hypoxic Tumor Microenvironment
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and many chemotherapeutic agents. This has spurred the development of hypoxia-activated prodrugs (HAPs), a class of compounds that are selectively activated under hypoxic conditions to exert their cytotoxic effects. The 3-amino-1,2,4-benzotriazine N-oxide scaffold is a cornerstone of HAP research, with Tirapazamine being a notable example that has undergone extensive clinical investigation.[1]
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide belongs to this promising class of bioreductive agents. Its structure suggests a potential for hypoxia-selective activation, leading to the generation of DNA-damaging radicals. The presence of the 7-methyl group is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic characteristics, which in turn can influence its potency, selectivity, and pharmacokinetic profile. As a mono-N-oxide, its metabolic activation and stability are expected to differ from the di-N-oxide counterparts, offering a unique pharmacological profile.[2]
Synthesis and Characterization: Building the Core Scaffold
The synthesis of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide can be approached through established methods for constructing the benzotriazine ring system, with specific modifications to introduce the 7-methyl substituent and achieve selective N-oxidation at the 1-position. A plausible synthetic strategy would involve the cyclization of a suitably substituted o-nitroaniline derivative.
Proposed Synthetic Protocol:
-
Nitration of p-toluidine: The synthesis would commence with the nitration of p-toluidine to yield 4-methyl-2-nitroaniline. This introduces the nitro group ortho to the amino group, a key precursor for the triazine ring formation.
-
Reaction with Cyanamide: The resulting 4-methyl-2-nitroaniline is then reacted with cyanamide in the presence of a base, such as sodium hydroxide. This reaction leads to the formation of the triazine ring through an intramolecular cyclization, yielding 3-amino-7-methyl-1,2,4-benzotriazine.
-
Selective N-oxidation: The final step involves the selective oxidation of the N1 position of the triazine ring. This can be achieved using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), under controlled conditions to favor the formation of the 1-oxide over the 4-oxide. The directing effect of the 3-amino group would likely favor oxidation at the N1 position.
Characterization: The final product would be characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and position of the methyl and amino groups, and to verify the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Mechanism of Action: The Bioreductive Cascade
The therapeutic potential of 3-amino-1,2,4-benzotriazine N-oxides lies in their selective activation within the hypoxic tumor microenvironment. This process, known as bioreductive activation, is a multi-step enzymatic cascade that transforms the relatively non-toxic prodrug into a potent DNA-damaging agent.
One-Electron Reduction: The Initial Trigger
Under hypoxic conditions, intracellular one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase , catalyze the transfer of an electron to the benzotriazine N-oxide core.[2] This results in the formation of a radical anion. In the presence of oxygen (normoxia), this radical anion is rapidly re-oxidized back to the parent compound, rendering it non-toxic to healthy, well-oxygenated tissues. This futile cycling is the basis for the hypoxia-selectivity of this class of drugs.
Generation of DNA-Damaging Radicals
In the absence of oxygen, the initially formed radical anion can undergo further transformations to generate highly reactive and cytotoxic species. The precise nature of the ultimate DNA-damaging species is believed to be a benzotriazinyl radical, which is a potent oxidizing agent.[1][3] This radical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[2]
The mono-N-oxide structure of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide is significant in this context. While the di-N-oxide Tirapazamine can be reduced at either the N1 or N4 position, the 1-oxide has a single site for this initial reductive activation. The resulting 1-oxide metabolite is known to be more resistant to further enzymatic reduction compared to the 4-oxide, which may influence its overall cytotoxic profile and metabolic fate.[2]
Caption: Bioreductive activation of 3-amino-1,2,4-benzotriazine-1-oxides.
Pharmacological Profile: The Impact of the 7-Methyl Group and Mono-N-Oxide
The pharmacological properties of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide are predicted to be influenced by both the 7-methyl substituent and the presence of a single N-oxide at the 1-position.
| Property | Influence of 7-Methyl Group | Influence of Mono-N-Oxide (1-oxide) |
| Lipophilicity | Increased | Generally more polar than the non-oxidized parent |
| Redox Potential | Electron-donating, may slightly alter the ease of reduction | Expected to have a different redox potential than the di-N-oxide |
| Metabolism | Potential site for oxidative metabolism | More resistant to further enzymatic reduction compared to the 4-oxide |
| Potency | Can influence binding to activating enzymes and target interactions | May exhibit a distinct potency and cytotoxicity profile |
| Pharmacokinetics | Can affect absorption, distribution, and clearance | Likely to have a different metabolic pathway and half-life |
The increased lipophilicity due to the 7-methyl group could enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, it may also affect solubility and distribution. The electron-donating nature of the methyl group could modulate the redox potential of the benzotriazine ring, which is a critical determinant of the efficiency of bioreductive activation.
As a mono-N-oxide, specifically the 1-oxide, the compound is analogous to a major metabolite of Tirapazamine. Studies on this metabolite have shown that it is less readily reduced enzymatically compared to the 4-oxide metabolite.[2] This suggests that 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide might have a different rate of activation and a distinct pharmacokinetic profile compared to di-N-oxide analogs.
Experimental Protocols: Assessing Hypoxia-Selective Cytotoxicity
A key experimental workflow to validate the therapeutic potential of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide is the in vitro assessment of its hypoxia-selective cytotoxicity.
Clonogenic Survival Assay Protocol:
-
Cell Culture: A suitable cancer cell line (e.g., HT29 human colon adenocarcinoma) is cultured in appropriate media.
-
Plating: Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per plate after the treatment period.
-
Drug Treatment: The following day, the cells are exposed to a range of concentrations of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide.
-
Normoxic and Hypoxic Incubation: One set of plates is incubated under standard normoxic conditions (21% O₂), while a parallel set is placed in a hypoxic chamber (e.g., <0.1% O₂).
-
Exposure Duration: Cells are incubated with the drug for a defined period (e.g., 4 hours).
-
Drug Removal and Recovery: After the exposure period, the drug-containing medium is removed, and the cells are washed and replenished with fresh medium.
-
Colony Formation: The plates are returned to a normoxic incubator for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each well is counted.
-
Data Analysis: The surviving fraction of cells at each drug concentration is calculated relative to untreated controls. The IC₅₀ values (the concentration of drug that inhibits cell survival by 50%) under normoxic and hypoxic conditions are determined, and the hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia) is calculated.
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
Applications and Future Directions
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide represents a promising lead compound for the development of novel anticancer agents that exploit the hypoxic tumor microenvironment. Its unique substitution pattern warrants further investigation to fully elucidate its therapeutic potential.
Future research should focus on:
-
Comprehensive Preclinical Evaluation: In-depth studies are needed to determine its efficacy in various cancer models, both in vitro and in vivo.
-
Pharmacokinetic and Metabolism Studies: A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.
-
Combination Therapies: Investigating its synergistic potential with radiotherapy and conventional chemotherapeutic agents could lead to more effective cancer treatments.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogs with modifications at the 3-amino and 7-methyl positions, as well as on the benzotriazine ring, could lead to the identification of compounds with improved therapeutic indices.
The exploration of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide and its analogs holds the potential to yield a new generation of hypoxia-activated prodrugs, offering a targeted and more effective approach to cancer therapy.
References
-
Marcu, L., & Olver, I. (2006). Tirapazamine: From Bench to Clinical Trials. Current Clinical Pharmacology, 1(1), 71-79. [Link]
-
Anderson, R. F., Harris, T. A., & Denny, W. A. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 852-861. [Link]
-
Gates, K. S. (2001). 3-Amino-1,2,4-benzotriazine 4-Oxide: Characterization of a New Metabolite Arising from Bioreductive Processing of the Antitumor Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). The Journal of Organic Chemistry, 66(1), 107-114. [Link]
-
Gates, K. S., & Cink, R. D. (2001). characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). PubMed. [Link]
-
Haddadin, M. J., El Dhaibi, F. B., Youssef, A., Fettinger, J. C., & Kurth, M. J. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. [Link]
-
Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(19), 14131–14139. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]
-
Oleson, J. J., & Zeman, E. M. (1993). Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo. International Journal of Radiation Oncology, Biology, Physics, 26(1), 107-113. [Link]
-
Suto, M. J., & Goldman, M. E. (1993). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Medicinal Research Reviews, 13(4), 385-415. [Link]
-
Wolf, F. J., Wilson, R. M., Pfister, K., & Tishler, M. (1954). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society, 76(18), 4611–4613. [Link]
Sources
- 1. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
